molecular formula C9H13NO2 B13162528 5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13162528
M. Wt: 167.20 g/mol
InChI Key: OAGIYYZCDARMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system and a nitrile group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2,2-dimethyl-1,3-propanediol with cyanogen bromide in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The spirocyclic structure may also contribute to its binding affinity and specificity for certain receptors .

Comparison with Similar Compounds

5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C9H13NO2/c1-8(2)6-9(3-4-11-8)7(5-10)12-9/h7H,3-4,6H2,1-2H3

InChI Key

OAGIYYZCDARMBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)C(O2)C#N)C

Origin of Product

United States

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